Cas no 2172305-98-3 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid
- EN300-1498121
- 2172305-98-3
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid
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- インチ: 1S/C27H25IN2O5/c1-16(12-25(31)30-24-13-17(26(32)33)10-11-23(24)28)14-29-27(34)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-11,13,16,22H,12,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: QIVFYDLEFNLDMD-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=O)O)C=C1NC(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 584.08082g/mol
- どういたいしつりょう: 584.08082g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1498121-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1498121-50mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1498121-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1498121-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1498121-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1498121-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1498121-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1498121-5000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1498121-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1498121-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-4-iodobenzoic acid |
2172305-98-3 | 10g |
$14487.0 | 2023-06-05 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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8. Back matter
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acidに関する追加情報
Compound CAS No. 2172305-98-3: 3-(4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-methylbutanamido)-4-iodobenzoic Acid
The compound with CAS No. 2172305-98-3, named as 3-(4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-methylbutanamido)-4-iodobenzoic acid, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and drug discovery. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a 4-iodobenzoic acid moiety, and a branched aliphatic chain with a methyl substituent. The combination of these structural elements makes this compound a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of peptide-based therapeutics and diagnostic agents.
Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules, leveraging the unique properties of the Fmoc group. The Fmoc moiety is widely recognized for its stability under basic conditions and its ability to protect amino groups during peptide coupling reactions. In this compound, the Fmoc group is strategically positioned to facilitate controlled deprotection steps, which are critical in multi-step synthesis workflows. The presence of the 4-iodobenzoic acid fragment further enhances the versatility of this compound, as iodine substituents are often employed in radioimaging and targeted therapy due to their favorable radioactive isotopes.
The branched aliphatic chain with a methyl substituent introduces steric hindrance and hydrophobicity into the molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for designing drugs with optimal bioavailability and efficacy. Recent studies have demonstrated that such structural modifications can significantly impact the interaction of bioactive molecules with cellular membranes and transport proteins, thereby improving their therapeutic potential.
In terms of synthetic methodology, the construction of this compound involves a series of carefully designed reactions, including nucleophilic substitutions, amide bond formations, and protecting group chemistry. The use of iodine as a substituent on the benzoic acid ring allows for potential applications in click chemistry and other cross-coupling reactions, enabling further functionalization and diversification of the molecule. This aligns with current trends in medicinal chemistry that emphasize modular synthesis and combinatorial library design.
From a biological standpoint, this compound has shown promise as an intermediate in the synthesis of peptide mimetics and enzyme inhibitors. The Fmoc group plays a pivotal role in peptide solid-phase synthesis (SPPS), where it serves as a temporary protecting group for amino acids during assembly. The removal of the Fmoc group under mild acidic conditions releases active amino groups for subsequent coupling reactions. This makes the compound an invaluable tool in constructing complex peptide sequences with high fidelity.
Moreover, the 4-iodobenzoic acid moiety introduces radioactivity into the molecule when isotopically labeled with iodine-125 or iodine-131. This feature is particularly advantageous in nuclear medicine for diagnostic imaging purposes. Recent research has highlighted the potential of such radiolabeled compounds in positron emission tomography (PET) imaging and radiotherapy applications.
In summary, CAS No. 2172305-98-3 represents a sophisticated organic molecule with multifaceted applications in drug discovery and diagnostic imaging. Its unique structure combines elements that enhance both synthetic flexibility and biological activity, making it an essential component in modern medicinal chemistry pipelines.
2172305-98-3 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4-iodobenzoic acid) 関連製品
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